molecular formula C13H21BN2O3 B1428703 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 1029715-63-6

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B1428703
CAS No.: 1029715-63-6
M. Wt: 264.13 g/mol
InChI Key: FVBWLIPNYGDMCQ-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a tetrahydrofuran group and a dioxaborolane group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the tetrahydrofuran group: This step might involve the use of a tetrahydrofuran derivative under specific conditions to attach the group to the pyrazole ring.

    Attachment of the dioxaborolane group: This could be done using a boronic acid or ester in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It might be used in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in cellular pathways: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole: Similar structure but with an imidazole ring.

    1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole lies in its specific combination of functional groups, which can impart distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBWLIPNYGDMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731309
Record name 1-(Oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-63-6
Record name 1-(Oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrahydrofuran-3-yl methanesulfonate was dissolved in N,N-dimethylformamide (0.5 mL) and added to a pre-stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (100 mg, 0.52 mmol) and sodium hydride (25 mg, 1.1 mmol) in N,N-dimethylformamide (1 mL). The mixture was heated to 60° C. for 2 d, cooled to RT, and purified by RP-HPLC to afford the desired product. LCMS: (M+H)=265.1.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The title compound was prepared in the same manner as 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting with 4-bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.1 g, 0.5 mmol), sodium hydride (31 mg, 0.77 mmol) in N,N-dimethylformamide (1 mL, 10 mmol) was stirred at r.t. for 10 min, then, tetrahydrofuran-3-yl methanesulfonate (86 mg, 0.52 mmol) was added. The resulting mixture was stirred at 110° C. for 2 hours. After cooling it was diluted with ethyl acetate, washed with water twice, brine once; dried over Na2SO4. After filtration the filtrate was concentrated to yield 95 mg of product which was directly used in the next step reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

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